molecular formula C13H18N2O3S B1328641 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 942474-65-9

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No. B1328641
M. Wt: 282.36 g/mol
InChI Key: LNOKXTVGNDDPTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps, starting from basic piperidine structures and introducing various functional groups. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which is further converted into the target compounds through a series of reactions . Similarly, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives starts from ethyl piperidine-4-carboxylate and proceeds through the formation of intermediates to the final compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of 4-phenyl-piperazine-1-sulfonamide, which crystallized in a monoclinic system. The crystal structure consists of layers of polar regions with hydrogen bonds and hydrophobic regions with π-π stacking interactions . These structural features are important for the interaction of sulfonamide compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of the sulfonamide group and the piperidine ring. The sulfonamide group can participate in hydrogen bonding, while the piperidine ring can undergo various substitution reactions to introduce different functional groups. The papers provided do not detail specific chemical reactions beyond the synthesis pathways, but the reactivity of these compounds is implied through their synthesis and biological activity studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of an N-alkyl substitution on the 4-piperidin-1-yl-phenylamine increases the beta(3) potency of the resulting compounds . The papers provided do not offer extensive data on the physical and chemical properties of the specific compound "1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide," but such properties can be inferred from the general behavior of similar sulfonamide derivatives.

Scientific Research Applications

Application in Soluble Epoxide Hydrolase Inhibition

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide derivatives have been investigated for their role in inhibiting soluble epoxide hydrolase. This enzyme inhibition is significant in understanding various disease models. For instance, a specific derivative exhibited effects on a serum biomarker, indicating its potential for in vivo target engagement and application in disease models (Thalji et al., 2013).

Anti-acetylcholinesterase Activity

Piperidine derivatives, including those related to 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Such activity is crucial in understanding and potentially treating conditions like Alzheimer's disease. For example, one derivative showed significant inhibition of acetylcholinesterase, indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Anti-angiogenic and DNA Cleavage Activities

Novel derivatives of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities. These properties are pivotal in cancer research, as they can contribute to the development of new anticancer agents (Kambappa et al., 2017).

Role in HIV-1 Inhibition

Certain piperidine-4-carboxamide derivatives, closely related to 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide, have been discovered to have highly potent anti-HIV-1 activity. This discovery is crucial in the ongoing fight against HIV/AIDS (Imamura et al., 2006).

Applications in Enzyme Inhibition and Antimicrobial Activities

Other research has focused on the synthesis of related piperidine derivatives and their application in inhibiting enzymes and demonstrating antimicrobial activities. Such studies contribute to understanding the potential therapeutic uses of these compounds in various medical conditions (Ajani et al., 2013).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . More specific safety and hazard information was not available in the resources I found.

properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-19(17,18)12-5-3-2-4-11(12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOKXTVGNDDPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide

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